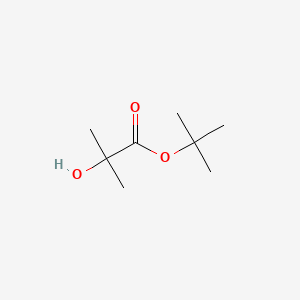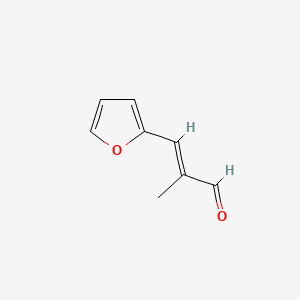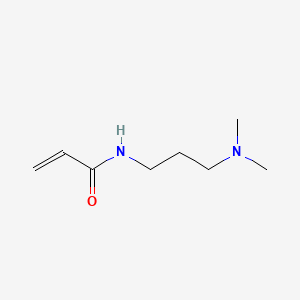
N-(3-(Dimethylamino)propyl)acrylamide
Übersicht
Beschreibung
“N-(3-(Dimethylamino)propyl)acrylamide” (DMAPAA) is a cationic amide monomer . It has a molecular formula of C8H16N2O and a molecular weight of 156.23 . It is a liquid at 20°C .
Synthesis Analysis
DMAPAA is a monomer that can be used in the synthesis of copolymers . For example, it can be used to create thermosensitive hydrogels based on copolymers of acrylic acid (AAC) and DMAPAA .Molecular Structure Analysis
The molecular structure of DMAPAA consists of a propyl chain attached to an acrylamide group and a dimethylamino group .Chemical Reactions Analysis
DMAPAA has a strong base strength (Pka=10.35), stronger than DMAEA and dimethylaminoethyl methacrylate . It readily reacts with alkyl halide and sulfuric ester to form quaternary ammonium salts .Physical And Chemical Properties Analysis
DMAPAA is a yellowish liquid with a gravity of 0.966 . It has a boiling point of 106-108°C (1hPa) and a freezing point of <-20°C . It is completely soluble in water (20℃) and freely miscible with organic solvents .Wissenschaftliche Forschungsanwendungen
Association in Organic Solvents
N-(3-(Dimethylamino)propyl)acrylamide demonstrates unique behaviors in different organic solvents, as studied through IR spectroscopy and quantum-chemical simulation. The research by Kamorina et al. (2019) showed the impact of solvent hydrogen bonding capacity on the degree of hydrogen bonding involving N-(3-(Dimethylamino)propyl)acrylamide, leading to the formation of various types of self-associates and heteroassociates in solvents like tetrachloromethane, tetrahydrofuran, and N, N-dimethylformamide (Kamorina et al., 2019).
Microwave-Assisted Synthesis and LCST Behavior
Schmitz and Ritter (2007) explored the microwave-assisted synthesis of N-(3-(Dimethylamino)propyl)acrylamide and its homopolymers, observing lower critical solution temperature (LCST) behavior in water at specific conditions. This study highlights the polymer's LCST behavior, which can be influenced by factors like N-oxidation or formation of polymer-inclusion complexes (Schmitz & Ritter, 2007).
Radical Copolymerization
Kun Si and Qiu (1995) researched the radical copolymerization of N-(3-Dimethylamino)propyl acrylamide with various acrylates and methacrylates, providing insights into the monomer reactivity ratios and copolymer compositions. This study is crucial for understanding the polymerization behavior and resulting properties of copolymers involving N-(3-Dimethylamino)propyl acrylamide (Kun Si & Qiu, 1995).
Aqueous Solution Polymerization Kinetics
Research on the kinetics of aqueous solution polymerization of acrylamide using ammonium persulfate combined with N-(3-Dimethylamino)propyl acrylamide was conducted by Ku (1995). This study proposed a reaction mechanism for the initiation of vinyl polymerization by aminomethyl radicals, offering significant insights into the polymerization process and activation energies involved (Ku, 1995).
Safety And Hazards
Zukünftige Richtungen
DMAPAA has potential applications in the creation of thermosensitive hydrogels for the adsorption and desorption of phosphate in aqueous solutions . It can also be used in the production of flocculants, chemicals for paper making, dispersants, paints, coating materials, electrodeposition paints, and cosmetic materials .
Relevant Papers There are several papers that discuss the properties and applications of DMAPAA . These papers explore its use in the synthesis of copolymers, its chemical reactions, and its potential applications.
Eigenschaften
IUPAC Name |
N-[3-(dimethylamino)propyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-4-8(11)9-6-5-7-10(2)3/h4H,1,5-7H2,2-3H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTJPOBHAXXXFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27754-92-3 | |
| Record name | N,N-Dimethylaminopropylacrylamide homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27754-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2074247 | |
| Record name | 2-Propenamide, N-[3-(dimethylamino)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(Dimethylamino)propyl)acrylamide | |
CAS RN |
3845-76-9 | |
| Record name | N-[3-(Dimethylamino)propyl]acrylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3845-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethylaminopropyl acrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003845769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenamide, N-[3-(dimethylamino)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-(dimethylamino)propyl]acrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.222 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-DIMETHYLAMINOPROPYL ACRYLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DP0246Q5W5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

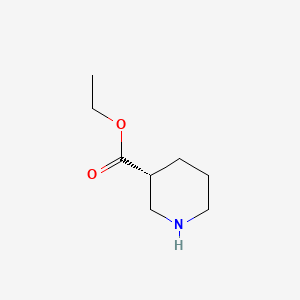
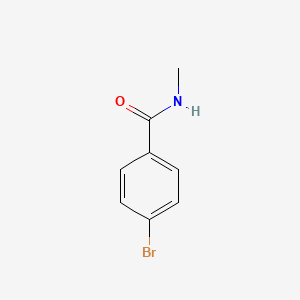

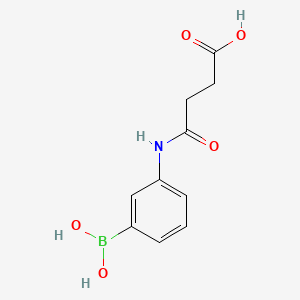
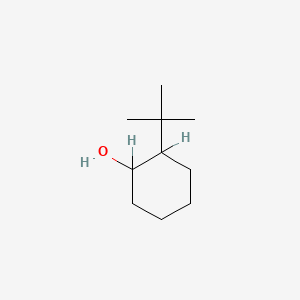
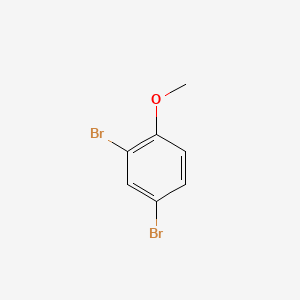
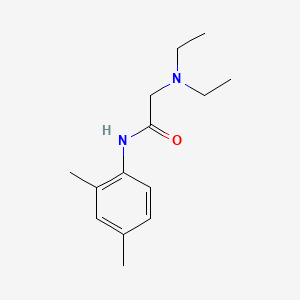
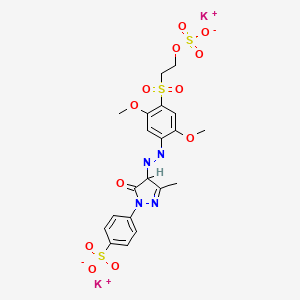


![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[bis(phenylmethyl)amino]-6'-(diethylamino)-](/img/structure/B1585508.png)
